
2-ethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as EPPB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Anticancer Potential
A significant area of research focuses on the synthesis and evaluation of benzamide derivatives for their anticancer activities. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings underscore the potential of benzamide derivatives as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
The antimicrobial efficacy of benzamide derivatives has also been explored. A study by Priya et al. (2006) synthesized new benzamide derivatives, demonstrating significant antibacterial and antifungal activities. This research opens avenues for developing benzamide-based antimicrobial agents (Priya et al., 2006). Additionally, Yang et al. (2015) isolated new benzamide compounds from endophytic Streptomyces, which displayed antimicrobial activities and antioxidant properties, suggesting a dual role in therapeutic applications (Yang et al., 2015).
Molecular Structural Analysis and Characterization
Research has also delved into the molecular structure and properties of benzamide derivatives. For example, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound structurally related to apixaban, highlighting the importance of structural analysis in the synthesis of pharmaceutical agents (Wang et al., 2017). Similarly, a study by Demir et al. (2015) combined X-ray diffraction, IR spectroscopy, and DFT calculations to analyze a novel benzamide molecule, providing insights into its antioxidant capabilities through structural attributes (Demir et al., 2015).
Propriétés
IUPAC Name |
2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-9-5-4-8-16(18)21(25)22-15-11-12-19(26-2)17(14-15)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXDFDSCZTNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

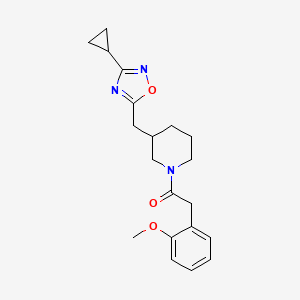

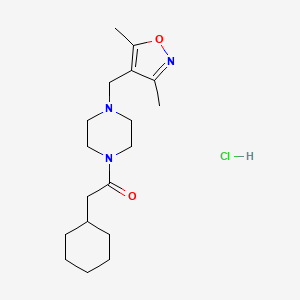
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)
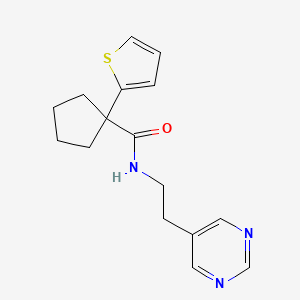
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)
![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)
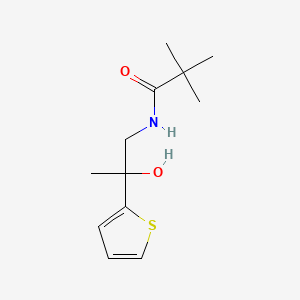
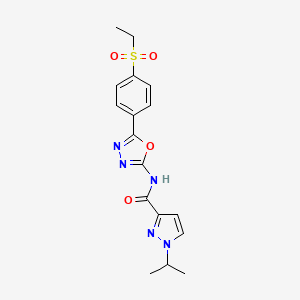
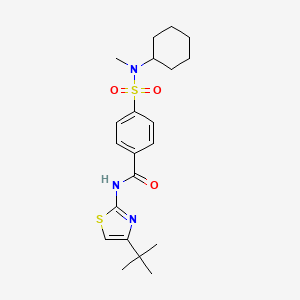
![5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408481.png)
![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)